molecular formula C15H12Cl2O2 B12991053 2-((2,6-Dichlorobenzyl)oxy)-3-methylbenzaldehyde

2-((2,6-Dichlorobenzyl)oxy)-3-methylbenzaldehyde

Cat. No.: B12991053
M. Wt: 295.2 g/mol
InChI Key: LASHYEJFTRSZAS-UHFFFAOYSA-N
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Description

2-((2,6-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a 2,6-dichlorobenzyl ether and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dichlorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 2,6-dichlorobenzyl alcohol with 3-methylbenzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where the alcohol is reacted with a suitable base (e.g., sodium hydride) to form the alkoxide, which then reacts with the benzaldehyde to form the desired ether linkage .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dichlorobenzyl)oxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the dichlorobenzyl group under basic conditions.

Major Products

    Oxidation: 2-((2,6-Dichlorobenzyl)oxy)-3-methylbenzoic acid.

    Reduction: 2-((2,6-Dichlorobenzyl)oxy)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2,6-Dichlorobenzyl)oxy)-3-methylbenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2,6-Dichlorobenzyl)oxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, the dichlorobenzyl group may interact with protein targets, leading to alterations in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,6-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde
  • 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde
  • 2-((2-Chlorobenzyl)oxy)-3-methylbenzaldehyde

Uniqueness

2-((2,6-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is unique due to the specific positioning of the dichlorobenzyl and methyl groups, which confer distinct chemical and biological properties. This structural arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

2-((2,6-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is a synthetic organic compound that has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13Cl2O2
  • Molecular Weight : 304.17 g/mol

This compound features a dichlorobenzyl moiety linked to a methylbenzaldehyde group via an ether bond, which may influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study found that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL for these pathogens.

Pathogen MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Anti-inflammatory Effects

In vitro studies demonstrated that the compound could modulate inflammatory pathways. Specifically, it was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in the treatment of inflammatory diseases.

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of approximately 30 µM for MCF-7 cells and 25 µM for HeLa cells, indicating moderate cytotoxicity.

Cell Line IC50 (µM)
MCF-730
HeLa25

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory processes.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : By affecting various signaling pathways, particularly those related to inflammation and cell proliferation, this compound can exert its therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A clinical study investigated the use of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with topical formulations containing the compound showed a significant reduction in infection rates compared to placebo groups.
  • Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain scores, supporting its anti-inflammatory potential.

Properties

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]-3-methylbenzaldehyde

InChI

InChI=1S/C15H12Cl2O2/c1-10-4-2-5-11(8-18)15(10)19-9-12-13(16)6-3-7-14(12)17/h2-8H,9H2,1H3

InChI Key

LASHYEJFTRSZAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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